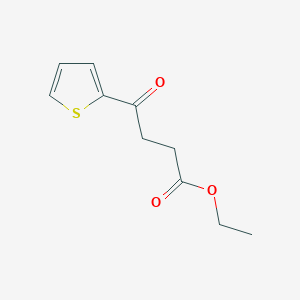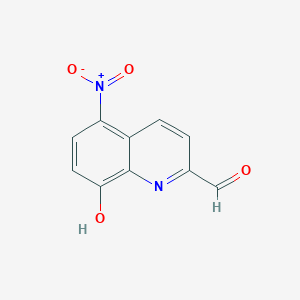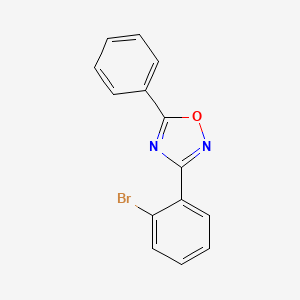
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
説明
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives can be achieved through different routes. For instance, 3-azido-5-phenyl-1,2,4-oxadiazole can undergo a deoxygenative coupling reaction when heated with sodium azide in anhydrous dimethylformamide, leading to the formation of 3-dimethylamino-5-phenyl-1,2,4-oxadiazole derivatives . Another approach involves the reaction of 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles with bromine or lead tetra-acetate to yield various cyclisation products, including 1,2,4-triazolo[3,4-b][1,3,4]oxadiazoles . Additionally, dehydration of diarylhydrazide can be used to prepare 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives, with the reaction conditions significantly affecting the yield .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been characterized using various spectroscopic techniques. For example, the molecular structure, bond lengths, and angles of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole were studied using Density Functional Theory (DFT) calculations, providing insights into the compound's stability and reactivity . Similarly, the spectral properties of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives were investigated, revealing their UV absorption and photoluminescent properties .
Chemical Reactions Analysis
The reactivity of 1,2,4-oxadiazole derivatives can vary depending on the substituents and reaction conditions. For instance, the oxadiazole ring can act as a nucleophile in cyclisation reactions . The basicity of these compounds has also been studied, showing that they are weak organic bases and that substituents at the 5-position significantly affect their basicity . Additionally, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole has been shown to be an anisotropic reaction, with different products forming on different crystal facets .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The photoluminescent and UV absorption properties are affected by the aryl groups present in the molecule . The Frontier molecular orbital energies, molecular electrostatic potential, and Mulliken charges calculated for these compounds provide information about their reactivity and potential sites for electrophilic and nucleophilic attacks . The nonlinear optical properties of these compounds have also been characterized, indicating potential applications in optoelectronics . Furthermore, the synthesis and electrochemical properties of symmetrically-substituted derivatives have been explored, expanding the understanding of their spectral characteristics .
科学的研究の応用
Antimicrobial and Antileishmanial Activities
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole and its derivatives have shown significant promise in antimicrobial applications. A study by Ustabaş et al. (2020) synthesized a related compound and tested its antimicrobial activities against fifteen different bacterial species and Leishmania major. The compound exhibited low effectiveness on certain bacterial species and high antileishmanial activity (Ustabaş et al., 2020).
Structural and Chemical Properties
Research on the structural and chemical properties of this compound derivatives has provided insights into their potential applications. Fun et al. (2010) conducted a study focusing on the crystal structure of a similar compound, revealing its planarity and the angles formed by its molecular components. This kind of structural analysis is crucial for understanding the reactivity and potential applications of these compounds (Fun et al., 2010).
Synthesis and Characterization
The synthesis and characterization of this compound derivatives have been extensively studied. Choi et al. (1982) explored a new deoxygenative coupling reaction of 3-bromo-5-phenyl-1,2,4-oxadiazole, providing a pathway for the synthesis of novel derivatives (Choi et al., 1982).
Nonlinear Optical Characterization
Derivatives of this compound have been investigated for their nonlinear optical properties. Chandrakantha et al. (2011) synthesized a series of derivatives containing 2-fluoro-4-methoxy phenyl and analyzed their optical nonlinearity, indicating potential applications in optoelectronics (Chandrakantha et al., 2011).
特性
IUPAC Name |
3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-12-9-5-4-8-11(12)13-16-14(18-17-13)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEFEUXUIWJXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397857 | |
| Record name | 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827332-78-5 | |
| Record name | 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





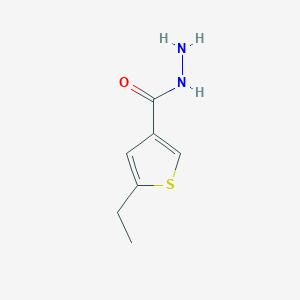




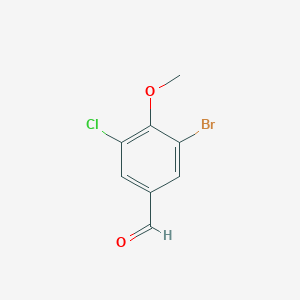
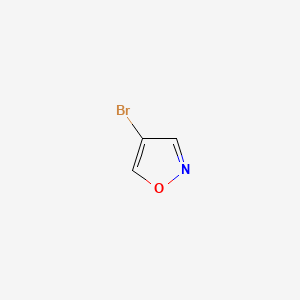

![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)
